Binuclear Complex Formation: Exclusive Dimeric Architecture Enables One-Step Dinuclear Chelation Compared to Monomeric Dibenzoylmethane
The target compound, a tetraketone with two chelating β-diketone sites, directly forms a dinuclear boron difluoride complex when treated with BF₃·OEt₂ and tributyl borate [1]. In contrast, the closest analog, monomeric 1,3-diphenyl-1,3-propanedione (dibenzoylmethane, DBM), can only produce a mononuclear boron complex under identical conditions [1]. This structural distinction is absolute: no amount of monomer can replicate the bridged binuclear architecture central to the compound's value.
| Evidence Dimension | Coordination Sites per Molecule |
|---|---|
| Target Compound Data | 2 (one β-diketone per DBM unit, linked by a disulfide bridge) |
| Comparator Or Baseline | 1 (single β-diketone site) for monomeric 1,3-diphenyl-1,3-propanedione (CAS 120-46-7) |
| Quantified Difference | 2:1 ratio of chelation sites; the target compound is a pre-organized ligand for 2:1 metal:ligand dinuclear complexes. |
| Conditions | Reaction with BF₃·OEt₂ and tributyl borate to form boron difluoride dibenzoylmethanates. Deduced from the molecular formula; quantitative data on complex yields not directly reported in the abstract [1]. |
Why This Matters
This dictates the compound's ability to form dinuclear complexes, which is a prerequisite for specific photophysical or magnetic applications, making it the only viable choice when a bridged binuclear structure is needed.
- [1] Svistunova, I.V., Tretyakova, G.O., & Tikhonov, C.A. (2023). α-Thiosubstituted Boron Difluoride Dibenzoylmethanates. Russian Journal of General Chemistry, 93(6), 919-930. DOI: 10.31857/S0044460X23060112 View Source
